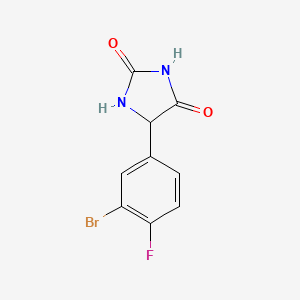![molecular formula C16H14N4O3S B3006482 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 2126161-77-9](/img/structure/B3006482.png)
4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thieno[2,3-d]pyrimidine core, which is fused with a pyridine ring and substituted with a morpholine group and a carboxylic acid group. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and biological activity.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . It plays a crucial role in both inherited and sporadic PD .
Mode of Action
The compound acts as an inhibitor of the LRRK2 kinase . It binds to the ATP-binding pocket of the kinase, leading to a decrease in the kinase’s activity . This interaction results in changes in the function of the LRRK2 protein, potentially altering the progression of PD .
Biochemical Pathways
The inhibition of LRRK2 affects several biochemical pathways. One of the key pathways influenced is the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . By inhibiting LRRK2, the compound may enhance autophagy, thereby promoting the clearance of pathological protein aggregates that are characteristic of PD .
Pharmacokinetics
The compound exhibits good CNS drug-like properties, including passive permeability and P-gp efflux ratios congruent with high brain availability . These properties suggest that the compound can cross the blood-brain barrier effectively, which is crucial for its action in PD .
Result of Action
The inhibition of LRRK2 by the compound leads to a decrease in the kinase’s activity, which can alter the function of the LRRK2 protein . This can potentially slow down the progression of PD by enhancing autophagy and promoting the clearance of pathological protein aggregates .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to LRRK2 . Additionally, the presence of other molecules can influence the compound’s action, as they may compete with the compound for binding to LRRK2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Substitution with Morpholine: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thieno[2,3-d]pyrimidine core is replaced by morpholine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the compound.
Coupling Reactions: Coupling reactions, such as Suzuki or Heck coupling, can be used to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or sodium hydroxide, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, and coupling reactions can form complex aromatic or heteroaromatic systems.
Aplicaciones Científicas De Investigación
4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and conjugation, while the morpholine and pyridine rings contribute to its binding affinity and specificity for various molecular targets.
Propiedades
IUPAC Name |
4-morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(22)10-9-24-15-12(10)14(20-5-7-23-8-6-20)18-13(19-15)11-3-1-2-4-17-11/h1-4,9H,5-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHDKRVTCFABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=CSC3=NC(=N2)C4=CC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)
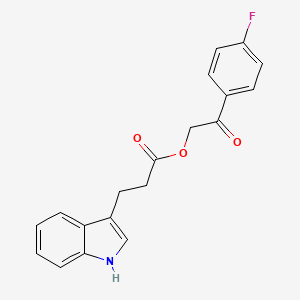
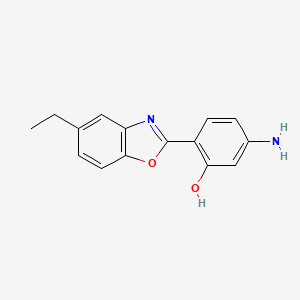
![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)
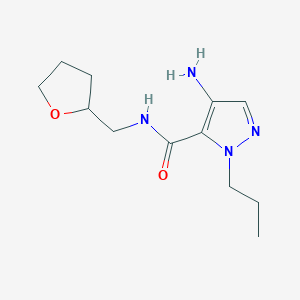
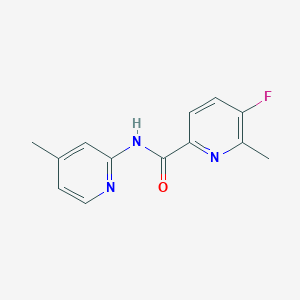
![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)
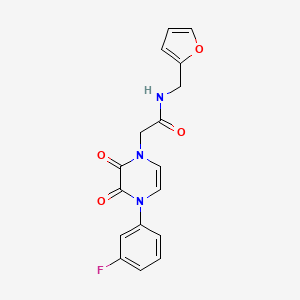
![6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3006413.png)
![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)
